

Application Notes and Protocols for the Quantification of BMS-711939 in Plasma

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Compound of Interest

Compound Name: BMS711939

Cat. No.: B1667236

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These application notes provide a comprehensive guide for the quantitative analysis of BMS-711939, a potent and selective peroxisome proliferator-activated receptor alpha (PPAR α) agonist, in plasma samples. The described methodology is adapted from a validated LC-MS/MS method for fenofibric acid, a compound with a similar mechanism of action. This document is intended for researchers, scientists, and drug development professionals.

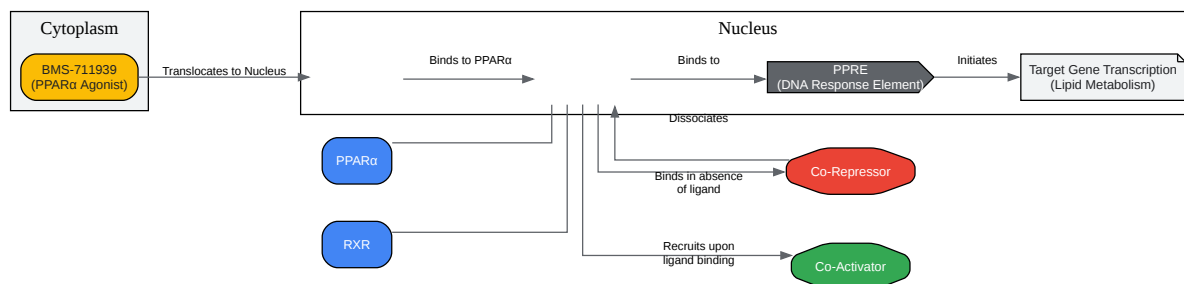
Introduction

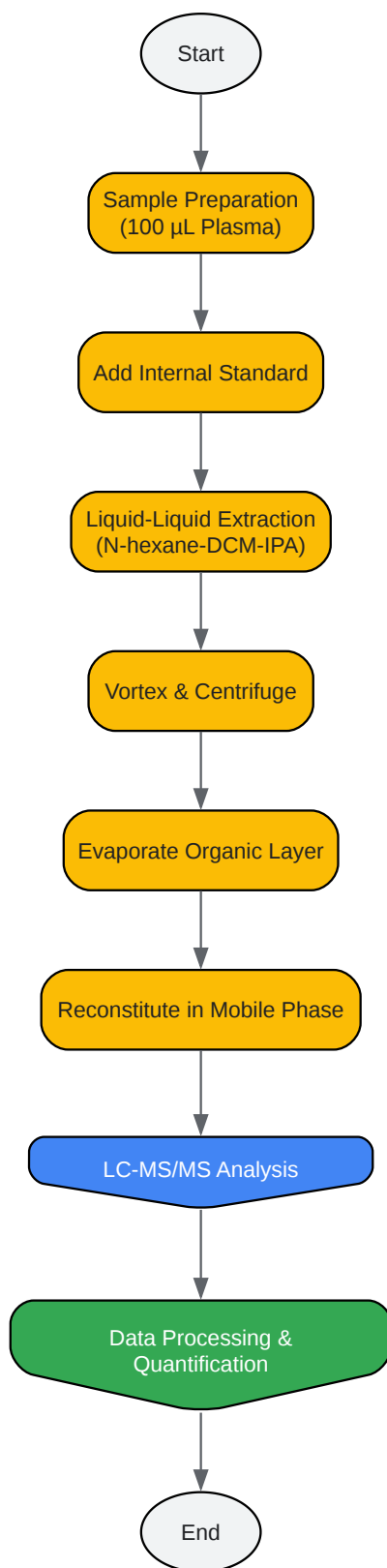
BMS-711939 is a selective PPAR α agonist that plays a crucial role in the regulation of lipid and lipoprotein metabolism.^[1] Accurate measurement of its concentration in plasma is essential for pharmacokinetic and pharmacodynamic studies. This document outlines a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of BMS-711939 in plasma.

Signaling Pathway of BMS-711939 (PPAR α Agonist)

BMS-711939, as a PPAR α agonist, modulates gene expression by binding to the PPAR α nuclear receptor. This receptor forms a heterodimer with the retinoid X receptor (RXR).^{[2][3][4]} In the absence of a ligand, this complex can be bound to a corepressor, inhibiting gene transcription. Upon binding of an agonist like BMS-711939, a conformational change occurs, leading to the dissociation of the corepressor and recruitment of coactivator proteins.^{[2][4]} This activated complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription.

[4][5] The target genes of PPAR α are primarily involved in fatty acid uptake, transport, and catabolism.[6]





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